molecular formula C14H19BrN6O B7435251 5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine

5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine

Cat. No. B7435251
M. Wt: 367.24 g/mol
InChI Key: DVPQQAPHTNDRMN-UHFFFAOYSA-N
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Description

5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it a promising candidate for scientific research.

Mechanism of Action

The mechanism of action of 5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine is not well understood. However, studies have shown that it inhibits the activity of specific enzymes and signaling pathways that are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. This compound also affects the expression of specific genes and proteins that are involved in various cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine in lab experiments include its unique biochemical and physiological effects, its potential applications in medicinal chemistry, and its ability to inhibit specific enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its complex synthesis method and the limited understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine. One of the significant directions is the development of new drugs based on this compound. Further studies are also needed to understand the mechanism of action and the specific enzymes and signaling pathways that are affected by this compound. Additionally, research can be conducted to explore the potential applications of this compound in other fields of scientific research.

Synthesis Methods

The synthesis of 5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine involves several steps. The first step is the preparation of 5-bromo-6-methyl-4-chloropyrimidine, which is then reacted with 1-(2-morpholin-4-ylethyl)pyrazole-4-carboxaldehyde to obtain 5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine. The reaction is carried out in the presence of a catalyst, and the final product is obtained after purification and isolation.

Scientific Research Applications

5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine has potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry, where it can be used as a scaffold for the development of new drugs. This compound has shown promising results in the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN6O/c1-11-13(15)14(17-10-16-11)19-12-8-18-21(9-12)3-2-20-4-6-22-7-5-20/h8-10H,2-7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPQQAPHTNDRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC2=CN(N=C2)CCN3CCOCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine

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